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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexafluoroisobutene
(HFIB) and its derivatives, particularly hexafluoroisopropanol (HFIP)-containing fluoropolymers,
in advanced semiconductor lithography. Detailed protocols for polymer synthesis, photoresist
formulation, and lithographic processing are provided to enable researchers to replicate and
build upon these methods for the development of next-generation photoresist materials.

Introduction

Hexafluoroisobutene (HFIB) is a fluorinated monomer that serves as a critical building block
for advanced photoresist materials used in semiconductor manufacturing.[1][2] Polymers
derived from HFIB exhibit excellent transparency at deep ultraviolet (DUV) and extreme
ultraviolet (EUV) wavelengths, such as 193 nm and 157 nm, making them ideal candidates for
high-resolution photolithography.[1][3]

A significant advancement in this area is the development of hexafluoroisopropanol (HFIP)-
containing fluoropolymers. The incorporation of the HFIP moiety into the polymer backbone
enhances the acidity of the photoresist upon exposure to radiation.[4][5] This increased acidity
facilitates the deprotection of acid-sensitive groups in the polymer, a critical step in chemically
amplified resists (CARSs).[6][7] Remarkably, these HFIP-containing photoresists can exhibit
ultra-high sensitivity, in some cases enabling patterning even without the use of conventional
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photoacid generators (PAGS).[4][5] This property is attributed to the direct generation of a
strong acid from the HFIP structure upon irradiation.[4]

This document provides detailed protocols for the synthesis of HFIP-containing fluoropolymers,
their formulation into photoresists, and their application in electron beam lithography (EBL).

Properties of Hexafluoroisobutene (HFIB)

HFIB is a colorless gas with the chemical formula (CF3)2C=CHe..[8] Its unique structure and
properties make it a valuable monomer for specialty polymers.

Property Value Reference
Chemical Formula CaHzFe [9]
CAS Number 382-10-5 [1]
Molecular Weight 164.05 g/mol [1]
Boiling Point 145°C [1]
Freezing Point -111 °C [1]
Solubility in Water 0.286 g/L [1]

Experimental Protocols

This protocol describes the synthesis of a copolymer incorporating HFIP-functionalized
monomers via free-radical polymerization.

Materials:

HFIP-containing monomer (e.g., a methacrylate or norbornene derivative functionalized with
a hexafluoroalcohol group)

Co-monomer (e.g., a monomer with an acid-labile protecting group)

Azobisisobutyronitrile (AIBN) (initiator)

1,4-Dioxane (solvent)
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» Nitrogen gas

o Methanol (for precipitation)

Equipment:

e Schlenk flask or three-neck round-bottom flask

e Condenser

e Magnetic stirrer with hotplate

» Nitrogen inlet and outlet

o Beakers

e Filter funnel and filter paper

¢ Vacuum oven

Procedure:

» In a Schlenk flask, dissolve the HFIP-containing monomer, the co-monomer, and AIBN in
1,4-dioxane. A typical molar ratio of monomers to initiator is 100:1. The total monomer
concentration in the solvent is typically around 20% (w/v).

o De-gas the solution by bubbling nitrogen through it for 30 minutes to remove dissolved
oxygen, which can inhibit the polymerization.

o Heat the reaction mixture to 80 °C under a nitrogen atmosphere with constant stirring.[1]

» Allow the polymerization to proceed for 6 hours at 80 °C.[1]

» After 6 hours, cool the reaction mixture to room temperature.

» Precipitate the polymer by slowly pouring the viscous solution into a large excess of
methanol (e.g., 10 times the volume of the reaction mixture) with vigorous stirring.

o Collect the white polymer precipitate by filtration.
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e Wash the polymer with fresh methanol to remove unreacted monomers and initiator.
e Dry the polymer in a vacuum oven at 50 °C overnight to a constant weight.

o Characterize the polymer for its molecular weight (Mw) and polydispersity index (PDI) using
gel permeation chromatography (GPC). The molecular weight of the resulting fluoropolymers
can range from 10,000 to 13,000 g/mol .[5]

This protocol outlines the preparation of a photoresist solution for use in electron beam
lithography.

Materials:

Synthesized HFIP-containing fluoropolymer

Photoacid generator (PAG) (optional, e.g., triphenylsulfonium triflate)

Casting solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA)

0.2 um PTFE syringe filter
Equipment:

e Glass vial with a screw cap
e Magnetic stirrer

e Syringe

Procedure:

» Dissolve the synthesized HFIP-containing fluoropolymer in PGMEA to achieve the desired
concentration, typically 1-5% by weight.

o If a PAG is used, add it to the solution. The concentration of the PAG is typically 1-5% by
weight relative to the polymer.
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 Stir the mixture at room temperature until all components are fully dissolved, which may take
several hours.

o Filter the photoresist solution through a 0.2 um PTFE syringe filter to remove any particulate
matter.

» Store the formulated photoresist in a clean, dark glass vial at 4 °C.

This protocol provides a step-by-step guide for patterning a silicon wafer using the formulated
HFIP-containing photoresist.

Materials:

 Silicon wafer

o Formulated photoresist solution

» Developer solution (e.g., 0.26 N tetramethylammonium hydroxide - TMAH in water)
e Deionized (DI) water

o Nitrogen gas

Equipment:

e Spin coater

e Hotplate

o Electron beam lithography system
» Beakers

» Nitrogen gun

Procedure:

e Substrate Preparation:
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o Clean a silicon wafer by sonicating it in acetone, followed by isopropanol, for 5 minutes
each.

o Dry the wafer with a stream of nitrogen.

o Perform a dehydration bake on a hotplate at 150 °C for 5 minutes to remove any residual
moisture.

Spin Coating:
o Place the cooled wafer on the spin coater chuck.
o Dispense the filtered photoresist solution onto the center of the wafer.

o Spin coat the resist at a speed of 1500-3000 rpm for 30-60 seconds to achieve the desired
film thickness (typically 50-100 nm).

Soft Bake (Pre-bake):

o Carefully transfer the coated wafer to a hotplate.

o Bake the wafer at 100-110 °C for 60-90 seconds to remove the casting solvent.

Electron Beam Exposure:

o Load the coated wafer into the electron beam lithography system.

o Expose the desired pattern with an acceleration voltage of 20-30 keV.

o The exposure dose will depend on the sensitivity of the photoresist. For highly sensitive
HFIP-containing resists, doses as low as 3 uC/cmz can be used to pattern features.[4][5]
For formulations without PAGs, higher doses around 150 uC/cm2 may be required.[1]

Post-Exposure Bake (PEB):

o After exposure, perform a post-exposure bake on a hotplate at 100-120 °C for 60-90
seconds. This step drives the acid-catalyzed deprotection reaction.

Development:
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o Immerse the wafer in a 0.26 N TMAH developer solution for 30-60 seconds.

o Gently agitate the wafer during development to ensure uniform removal of the exposed
resist (for a positive-tone resist).

e Rinsing and Drying:
o Immediately rinse the developed wafer with copious amounts of DI water for 30 seconds.
o Dry the wafer with a gentle stream of nitrogen.

 Inspection:

o Inspect the patterned features using a scanning electron microscope (SEM) to evaluate
resolution and pattern fidelity.

Data Presentation

The performance of HFIP-containing fluoropolymer photoresists can be evaluated based on
their sensitivity and resolution. The following table summarizes representative lithographic
performance data.
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Achieved
. Exposure
Photoresist Feature
. Polymer PAG Dose . Reference
Formulation Size
(nClcm?)
(Trench)
HF03 (HFIP-
S04 o Yes 3 ~40 nm [4][5]
containing)
HF02 (HFIP-
S03 o Yes 7 ~100 nm [1]
containing)
HFO1
S02 (Fluorinated, Yes <14 ~100 nm [1]
no HFIP)
Non-
S01 fluorinated Yes 52 ~100 nm [1]
Polymer
HFO03 (HFIP-
S08 o No ~150 ~100 nm [1]
containing)
HF02 (HFIP-
S07 o No ~150 - [1]
containing)
Visualizations

The following diagram illustrates the proposed mechanism for acid generation from the HFIP
moiety upon electron beam exposure and the subsequent acid-catalyzed deprotection of the
polymer.
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Caption: Acid generation and deprotection in HFIP-containing photoresists.

The diagram below outlines the major steps in the electron beam lithography process using
HFIB-based photoresists.
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Caption: Workflow for electron beam lithography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.resist_and_e-beam_recipes [NanoWiki] [nano.physics.leidenuniv.nl]

e 2. nano.ceitec.cz [nano.ceitec.cz]

¢ 3. ebeammachine.com [ebeammachine.com]

e 4.researchgate.net [researchgate.net]

e 5. Lithography Recipes - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]

e 6. How to Use Photoresist and E Beam Resist Technology [microsi.com]

e 7. researchgate.net [researchgate.net]

¢ 8. Willson Research Group - 157 Photoresist Materials [willson.cm.utexas.edu]

e 9. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google

Patents [patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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